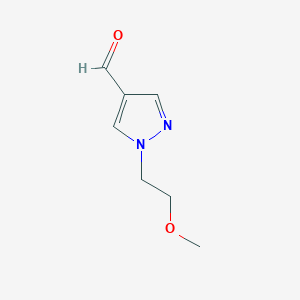
1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a 1,3-diketone with hydrazine. The methoxyethyl group could potentially be introduced through a substitution reaction, and the aldehyde group could be formed through oxidation .Chemical Reactions Analysis
As an organic compound containing an aldehyde group, “1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde” could undergo a variety of chemical reactions. These might include nucleophilic addition reactions, oxidation and reduction reactions, and reactions with nitrogen nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as boiling point, melting point, and solubility would be influenced by factors such as the presence of the polar aldehyde and ether groups, and the aromatic pyrazole ring .科学的研究の応用
Inhibitors in Pharmaceutical Chemistry :
- A study by El-Naggar et al. (2020) highlighted the use of pyrazole-4-carbaldehyde in synthesizing a series of 5α-reductase and aromatase inhibitors derived from 1,2,3-triazole derivatives. These compounds showed significant inhibition of 5α-reductase and aromatase activity, indicating potential applications in pharmaceutical chemistry (El-Naggar et al., 2020).
Antimicrobial and Antioxidant Properties :
- Prasath et al. (2015) reported the synthesis of quinolinyl chalcones containing a pyrazole group with promising antimicrobial properties against bacterial and fungal strains, as well as moderate antioxidant activity (Prasath et al., 2015).
- Another study by Hamed et al. (2020) explored the antimicrobial activity of Schiff bases of chitosan derived from heteroaryl pyrazole derivatives, highlighting their effectiveness against various bacteria and fungi (Hamed et al., 2020).
Synthesis of Novel Compounds with Biological Activity :
- Yang et al. (2014) synthesized a series of novel dihydro-pyrano[2,3-c]pyrazoles with significant antioxidant activity and low cytotoxicity, indicating potential applications in curing free radical-related diseases or as food additives (Yang et al., 2014).
- Sudha et al. (2021) synthesized 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, showing significant antioxidant and anti-inflammatory activity (Sudha et al., 2021).
Synthesis of Heterocycles and Organocatalysis :
- Zolfigol et al. (2013) described the use of isonicotinic acid as a dual and biological organocatalyst in the preparation of 1,4-dihydropyrano[2,3-c]pyrazoles, demonstrating an environmentally friendly and efficient method for synthesizing these compounds (Zolfigol et al., 2013).
Photophysical Studies :
- Yin et al. (2016) investigated the photophysical properties of pyrazole-carbaldehyde derivatives, providing insights into excited state intramolecular proton transfer phenomena and potential applications in photophysics (Yin et al., 2016).
将来の方向性
特性
IUPAC Name |
1-(2-methoxyethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-11-3-2-9-5-7(6-10)4-8-9/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCYWOQGSFDUNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629925 | |
| Record name | 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde | |
CAS RN |
304693-70-7 | |
| Record name | 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



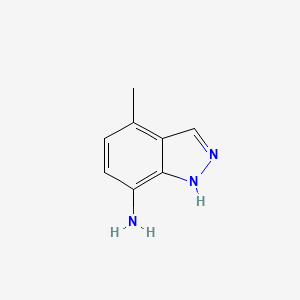
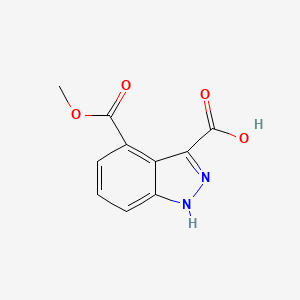
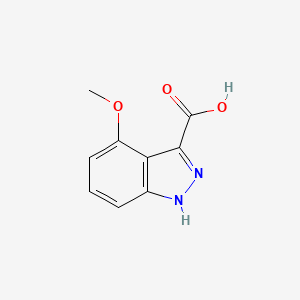


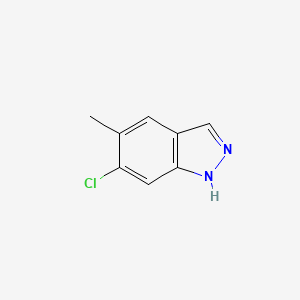
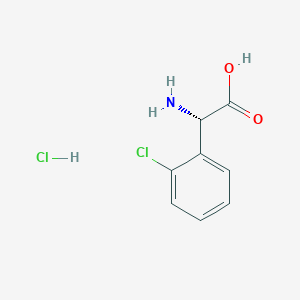
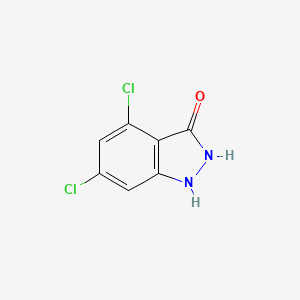
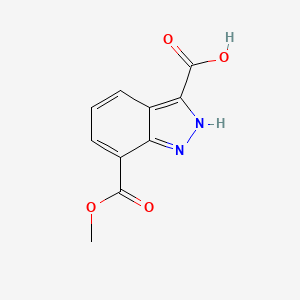
![4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593091.png)

![2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1593094.png)

